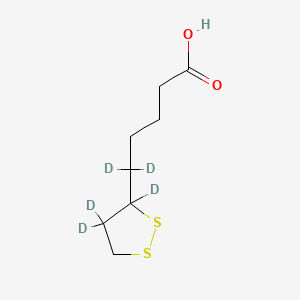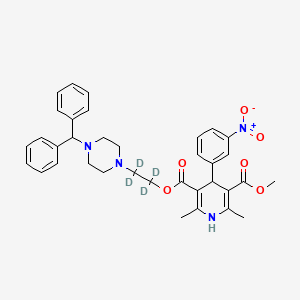
Manidipine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manidipin-d4 ist eine deuterierte Form von Manidipin, einem Kalziumkanalblocker, der vor allem aufgrund seiner blutdrucksenkenden Eigenschaften eingesetzt wird. Die Verbindung wird häufig als interner Standard zur Quantifizierung von Manidipin in verschiedenen analytischen Methoden verwendet, wie beispielsweise Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Manidipin-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Manidipinmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der allgemeine Syntheseweg beinhaltet die Alkylierung von N-(2-Hydroxyethyl)piperazin mit Benzhydrylbromid, gefolgt von der Reaktion mit Diketen, um 2-(4-Benzhydrylpiperazin-1-yl)ethylacetoacetat zu bilden. Dieser Zwischenstoff wird dann mit 3-Nitrobenzaldehyd und Methyl-3-Aminocrotonat umgesetzt, um die Synthese abzuschließen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Manidipin-d4 erfolgt in der Regel in großem Maßstab unter Verwendung deuterierter Reagenzien, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Manidipin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Manidipin-d4 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen entstehenden Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Pyridinanaloga und Benzophenon ergeben, während die Reduktion verschiedene reduzierte Formen von Manidipin-d4 erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Manidipine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine analogues and benzophenone, while reduction can produce various reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Manidipin-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als interner Standard in analytischen Methoden zur Quantifizierung von Manidipin verwendet.
Biologie: Untersucht auf seine Wirkungen auf Kalziumkanäle in verschiedenen biologischen Systemen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Nierenfunktionsstörungen.
Industrie: Wird bei der Entwicklung neuer analytischer Methoden und Qualitätskontrollprozesse eingesetzt
Wirkmechanismus
Manidipin-d4 entfaltet seine Wirkung, indem es an spannungsabhängige Kalziumkanäle vom L- und T-Typ an glatten Muskelzellen bindet und diese blockiert. Dies verhindert den Einstrom von extrazellulärem Kalzium in die Zellen, was zu Vasodilatation und einem Blutdruckabfall führt. Die Verbindung ist selektiv für die Gefäße und wirkt sich bei klinisch relevanten Dosierungen nicht signifikant auf das Herz oder das zentrale Nervensystem aus .
Wirkmechanismus
Manidipine-d4 exerts its effects by binding to and blocking L- and T-type voltage-dependent calcium channels on smooth muscle cells. This prevents the influx of extracellular calcium into the cells, leading to vasodilation and a decrease in blood pressure. The compound is selective for the vasculature and does not significantly affect the heart or central nervous system at clinically relevant dosages .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Amlodipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck eingesetzt wird.
Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker mit ähnlichen blutdrucksenkenden Wirkungen.
Felodipin: Ein weiterer Dihydropyridin-Kalziumkanalblocker, der für ähnliche Indikationen eingesetzt wird.
Einzigartigkeit
Manidipin-d4 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in analytischen Methoden macht. Diese Deuterierung kann auch die pharmakokinetischen und metabolischen Profile der Verbindung beeinflussen, was in bestimmten Forschungsanwendungen potenziell Vorteile bietet .
Eigenschaften
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-KFESLDSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
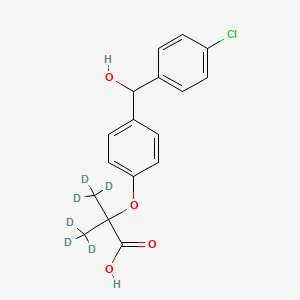
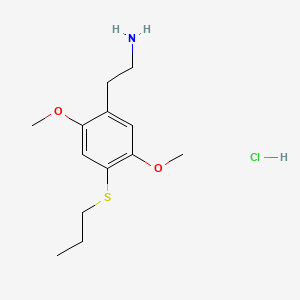
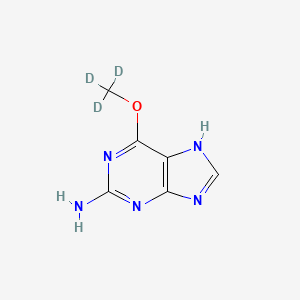
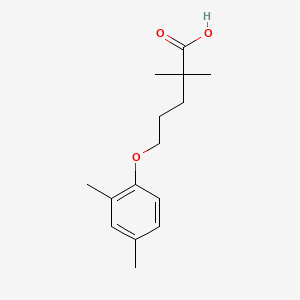


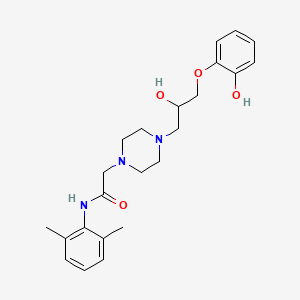
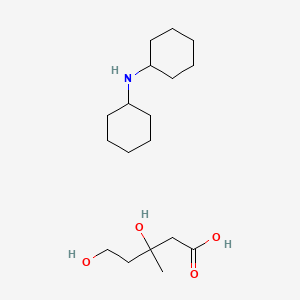
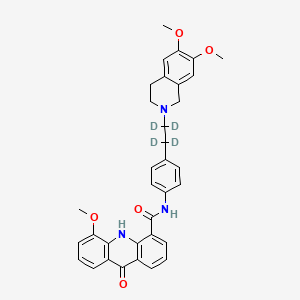
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

